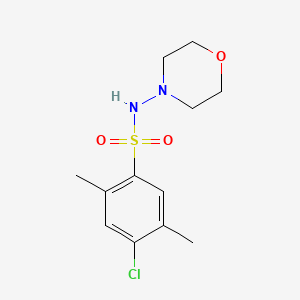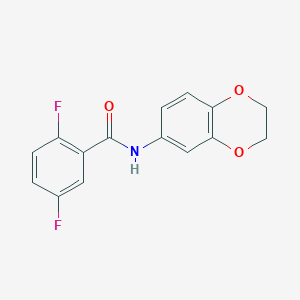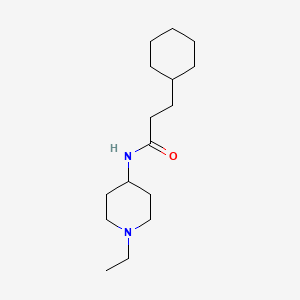![molecular formula C21H17ClN2OS B4792184 N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4792184.png)
N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide
Descripción general
Descripción
N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme responsible for the conversion of glutamine to glutamate. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide inhibits glutaminase, an enzyme that converts glutamine to glutamate. Glutamate is then converted to α-ketoglutarate, a key metabolite in the tricarboxylic acid cycle. By inhibiting glutaminase, N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide reduces the availability of α-ketoglutarate, leading to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide has been shown to induce cell death in various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. It has also been shown to reduce tumor growth in animal models of cancer. In addition, N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide is its selectivity for glutaminase, which reduces the potential for off-target effects. However, N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide has also been shown to have limited efficacy in certain cancer types, such as melanoma. Additionally, the development of resistance to N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide has been observed in some cancer cell lines.
Direcciones Futuras
1. Combination therapy: N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide has been shown to enhance the efficacy of other cancer treatments, and further studies are needed to identify the optimal combination therapy for different cancer types.
2. Biomarker development: Biomarkers that predict response to N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide treatment could help identify patients who are most likely to benefit from this therapy.
3. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide in humans and to determine its potential use in cancer treatment.
4. Alternative targets: The identification of alternative targets for N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide could expand its potential therapeutic applications beyond cancer treatment.
In conclusion, N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide is a potent and selective inhibitor of glutaminase with potential therapeutic applications in cancer treatment. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide has been extensively studied for its potential use in cancer treatment. Glutamine is an essential nutrient for cancer cells, and the inhibition of glutaminase by N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide has been shown to induce cell death in various cancer cell lines. N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2OS/c1-14-7-12-18(13-19(14)22)23-21(26)24-20(25)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMERDNSQULYQSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-[1,3-phenylenebis(methylene)]bis(2,4-dichlorobenzamide)](/img/structure/B4792109.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyrazinecarboxamide](/img/structure/B4792110.png)
![3-({[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4792127.png)
![1-[(3-chlorobenzyl)sulfonyl]azepane](/img/structure/B4792129.png)
![2-[(4-allyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4792133.png)

![2-cyano-N-(2-ethylphenyl)-3-[4-methoxy-3-(4-thiomorpholinylmethyl)phenyl]acrylamide](/img/structure/B4792148.png)

![N-[4-(cyanomethyl)phenyl]-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B4792173.png)

![4-(methoxymethyl)-6-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile](/img/structure/B4792183.png)
![6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4792194.png)

![3,6-dichloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B4792203.png)